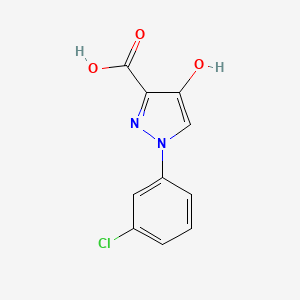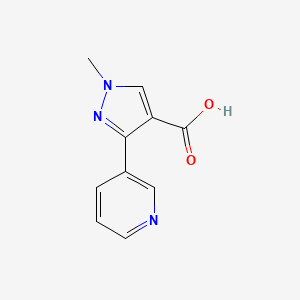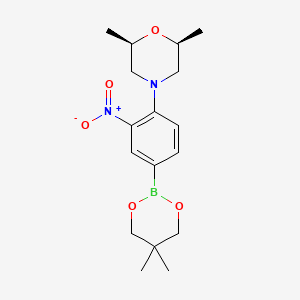![molecular formula C10H14ClN3O B1490586 4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine CAS No. 1344358-33-3](/img/structure/B1490586.png)
4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine
Vue d'ensemble
Description
The compound “4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrimidines are generally synthesized through nucleophilic aromatic substitution (SNAr) reactions . The reaction involves the use of organolithium reagents, with the reactivity of the C-4 position of the halopyrimidines generally found to be strongly preferred over C-2 .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 183.64 . It is a powder at room temperature . The melting point is between 96-98 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Characterization
Studies have focused on synthesizing derivatives of pyrimidine and investigating their structural and chemical properties. For example, the synthesis of 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas has been explored, revealing insights into intramolecular non-covalent interactions such as hydrogen bonds and van der Waals forces. These findings are significant for the development of compounds with tailored physical and chemical properties (Zhang et al., 2018).
Antiviral Activity
Another area of application is in the antiviral domain, where derivatives of pyrimidine have been evaluated for their efficacy against various RNA and DNA viruses. Studies have shown that certain substitutions on the pyrimidine core can enhance antiviral properties, providing a basis for the development of new antiviral drugs (Bergstrom et al., 1984).
Nonlinear Optical (NLO) Properties
Research into the electronic and optical properties of pyrimidine derivatives has also been conducted. This includes investigations into their potential applications in nonlinear optics, a field that explores materials capable of altering the frequency of light. These studies help in understanding how structural modifications of pyrimidine can influence its NLO characteristics, which is crucial for developing new materials for optoelectronic applications (Hussain et al., 2020).
Agricultural Applications
Additionally, some derivatives have been found to exhibit plant growth-stimulating effects, suggesting potential applications in agriculture. This demonstrates the versatility of pyrimidine derivatives and their potential to contribute to enhanced agricultural productivity (Pivazyan et al., 2019).
Orientations Futures
While specific future directions for “4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine” are not available, the field of pyrrolidine derivatives is a promising area of research. The versatility of the pyrrolidine ring makes it a valuable scaffold in drug discovery, with potential applications in the treatment of various human diseases .
Propriétés
IUPAC Name |
4-chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-15-6-8-2-3-14(5-8)10-4-9(11)12-7-13-10/h4,7-8H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBMOEUCHSUVGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



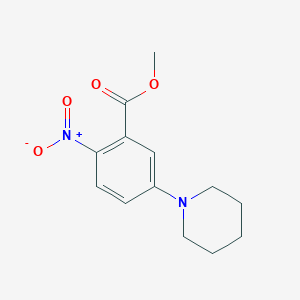

![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanamine](/img/structure/B1490506.png)
![4-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol](/img/structure/B1490508.png)
![(5-Bromobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1490510.png)
![2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1490511.png)
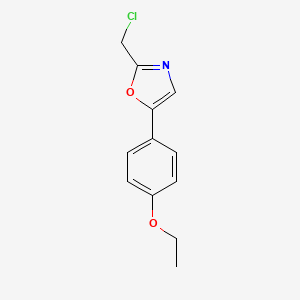
![4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline](/img/structure/B1490514.png)
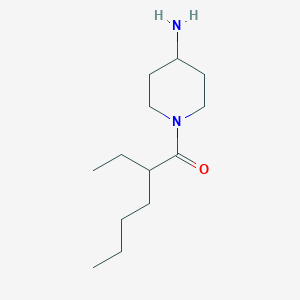
![5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1490516.png)
